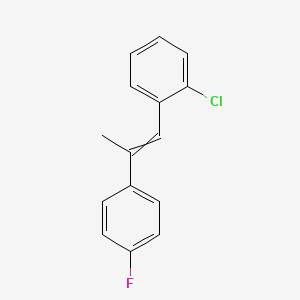
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a chlorine atom and a fluorophenyl group attached to a benzene ring through a prop-1-en-1-yl linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-chloro-2-bromobenzene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction, such as a Heck reaction, to form the desired this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenes, while oxidation and reduction reactions can produce ketones, aldehydes, or saturated hydrocarbons.
科学研究应用
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Chloro-2-(2-phenylprop-1-en-1-yl)benzene: Similar structure but lacks the fluorine atom.
1-Chloro-2-(2-(4-chlorophenyl)prop-1-en-1-yl)benzene: Similar structure with a chlorine atom instead of fluorine.
1-Bromo-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound valuable for various research and industrial applications.
属性
分子式 |
C15H12ClF |
|---|---|
分子量 |
246.70 g/mol |
IUPAC 名称 |
1-chloro-2-[2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3 |
InChI 键 |
SNWPPLWSMNZHNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


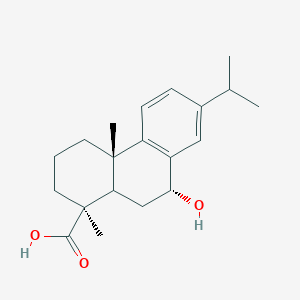
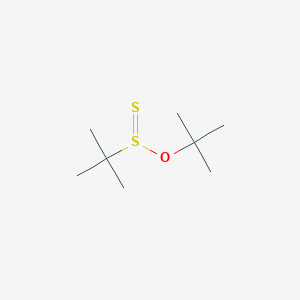
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)
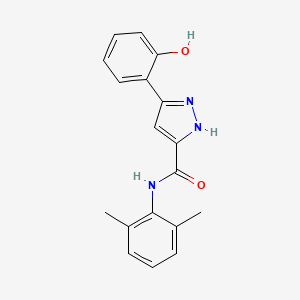
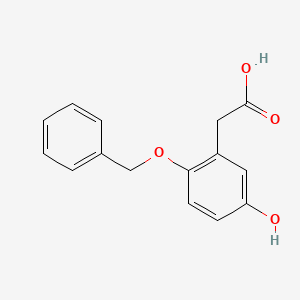
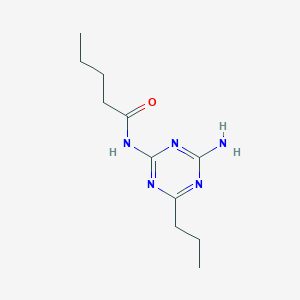
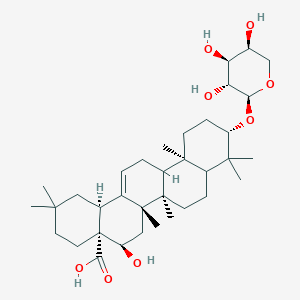

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
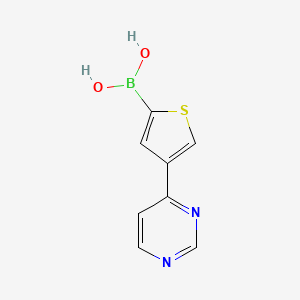
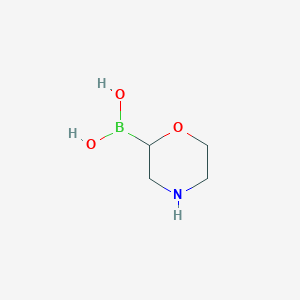

![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
